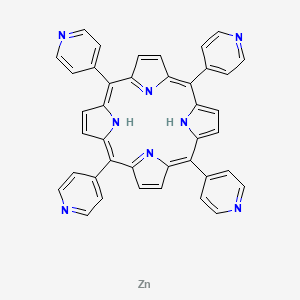
5,10,15,20-四(4-吡啶基)卟啉锌
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,10,15,20-Tetrapyridin-4-yl-21,23-dihydroporphyrin;zinc is a porphyrin-based compound with a zinc ion at its core. Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme, which is essential for oxygen transport in blood. The incorporation of zinc into the porphyrin structure enhances its chemical stability and introduces unique properties that are valuable in various scientific and industrial applications .
科学研究应用
5,10,15,20-Tetrapyridin-4-yl-21,23-dihydroporphyrin;zinc has a wide range of applications in scientific research:
作用机制
Target of Action
Porphyrins and their metal complexes are known to interact with various biological targets due to their unique coordination chemistry and electronic properties .
Mode of Action
The mode of action of Zn(II) meso-Tetra(4-pyridyl) Porphine involves coordination chemistry. The zinc ion in the center of the porphyrin ring is coordinated with the nitrogen atom in the pyridyl moiety of another Zn(II) meso-Tetra(4-pyridyl) Porphine molecule, leading to the formation of complex structures . This coordination is crucial for the formation of these structures .
Biochemical Pathways
Porphyrins and their metal complexes are known to play a role in various biochemical processes, including catalysis, sensing, and optoelectronic devices .
Result of Action
It’s known that porphyrins and their metal complexes can have various effects at the molecular and cellular level due to their unique properties .
Action Environment
The action of Zn(II) meso-Tetra(4-pyridyl) Porphine can be influenced by various environmental factors. For instance, the presence of cetyltrimethylammonium bromide (CTAB) was found to be essential for the formation and maintenance of complex structures formed by this compound . The rate of formation of these structures became slower with increasing the molar ratio of CTAB to Zn(II) meso-Tetra(4-pyridyl) Porphine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrapyridin-4-yl-21,23-dihydroporphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin macrocycle. The zinc ion is then incorporated into the porphyrin ring through a metallation reaction, often using zinc acetate or zinc chloride in a suitable solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency in the product quality .
化学反应分析
Types of Reactions
5,10,15,20-Tetrapyridin-4-yl-21,23-dihydroporphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the zinc ion.
Reduction: Reduction reactions can alter the electronic structure of the porphyrin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of zinc(II) porphyrin oxides, while substitution reactions can yield various functionalized porphyrins .
相似化合物的比较
Similar Compounds
5,10,15,20-Tetraphenylporphyrin: Similar structure but with phenyl groups instead of pyridyl groups.
5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin: Contains methoxy-substituted phenyl groups.
5,10,15,20-Tetra(4-pyridyl)porphyrin: Lacks the zinc ion but has similar pyridyl substitutions.
Uniqueness
The presence of the zinc ion in 5,10,15,20-Tetrapyridin-4-yl-21,23-dihydroporphyrin;zinc imparts unique properties such as enhanced stability and catalytic activity. This makes it more suitable for applications in catalysis and photodynamic therapy compared to its non-metallated counterparts .
属性
IUPAC Name |
5,10,15,20-tetrapyridin-4-yl-21,23-dihydroporphyrin;zinc |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26N8.Zn/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;/h1-24,45,48H; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEMCDRNYZVVGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9.[Zn] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26N8Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide](/img/structure/B2362155.png)
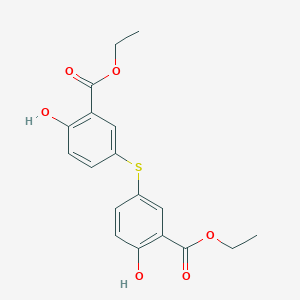
![(2E,NZ)-3-(2-chlorophenyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acrylamide](/img/structure/B2362159.png)
![(E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2362163.png)
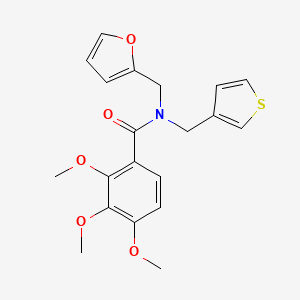
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acrylamide](/img/structure/B2362165.png)
![N-Cyclohexyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2362166.png)
![N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2362169.png)
![Benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate](/img/new.no-structure.jpg)
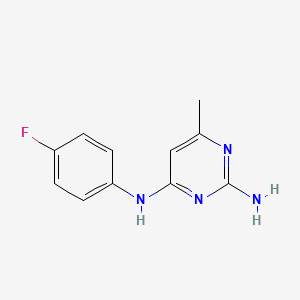
![9-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B2362175.png)

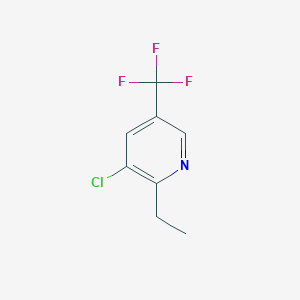
![Tert-butyl (3aS,7aR)-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-d]pyridazine-5-carboxylate](/img/structure/B2362178.png)
